N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide: is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the p-Tolyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction.
Oxidation to Form the Dioxido Group: This step involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics.
Biological Studies: It can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The dioxido group can participate in redox reactions, while the thieno[3,4-c]pyrazole core can interact with various enzymes and receptors. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
- N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Uniqueness
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C18H21N3O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H21N3O3S/c1-12-6-8-14(9-7-12)21-17(19-18(22)13-4-2-3-5-13)15-10-25(23,24)11-16(15)20-21/h6-9,13H,2-5,10-11H2,1H3,(H,19,22) |
InChI Key |
UXDIQWAYIXXJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCC4 |
Origin of Product |
United States |
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